molecular formula C20H34O3 B1258046 Pacificin L(rel)

Pacificin L(rel)

カタログ番号: B1258046
分子量: 322.5 g/mol
InChIキー: MCWVOWAWZDPFLF-VONCVDJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

These proteins are critical in cellular transformation and immune regulation. The viral rel protein (v-rel) is a 59 kd phosphoprotein that localizes primarily in the cytoplasm of transformed cells and associates with cellular proteins such as p124, p115, and p36 . Its cellular homolog, c-rel, shares structural similarities but differs in localization (nuclear in normal cells) and function . Mutations in the rel-homology domain (RHD) disrupt v-rel's ability to transform cells, underscoring the domain's role in protein interactions and oncogenicity .

特性

分子式

C20H34O3

分子量

322.5 g/mol

IUPAC名

(1S,2S,5S,7S,10S,11S)-10-[2-(3,3-dimethyloxiran-2-yl)ethyl]-2,7,10-trimethyl-6-oxatricyclo[9.1.0.05,7]dodecan-2-ol

InChI

InChI=1S/C20H34O3/c1-17(2)15(22-17)6-8-18(3)10-11-20(5)16(23-20)7-9-19(4,21)14-12-13(14)18/h13-16,21H,6-12H2,1-5H3/t13-,14-,15?,16-,18-,19-,20-/m0/s1

InChIキー

MCWVOWAWZDPFLF-VONCVDJPSA-N

異性体SMILES

C[C@@]1(CC[C@]2([C@@H](O2)CC[C@]([C@@H]3[C@@H]1C3)(C)O)C)CCC4C(O4)(C)C

正規SMILES

CC1(C(O1)CCC2(CCC3(C(O3)CCC(C4C2C4)(C)O)C)C)C

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key distinctions between "Pacificin L(rel)" (inferred from v-rel/c-rel data) and related compounds:

Compound Molecular Weight Associated Proteins Localization Function Key Findings
Pacificin L(rel) ~59 kd p124, p115, p36 Cytoplasmic Oncogenic transformation Binds p36; disruption of RHD abolishes transformation .
c-rel ~68 kd p68c-rel, p115 Nuclear Immune regulation Interacts with NF-κB; regulates cytokine production .
Mutant v-rel (ΔRHD) Variable Impaired p36/p115 binding Cytoplasmic Transformation-defective Loss of NF-κB binding; cytoplasmic retention .
Schiff base RE complex Variable Ligand-dependent Synthetic Catalytic/chelating activity Structure: REL(Pic)(H₂O)₂₂·nCH₃COCH₃; rare earth coordination .

Mechanistic Insights

  • Protein Interactions: Both v-rel and c-rel form complexes with p115 and p124, but v-rel uniquely binds p36, a cytoplasmic protein critical for transformation . Mutations in the RHD (e.g., deletions at nucleotides 37–798) disrupt p36 binding and nuclear localization, rendering v-rel non-functional .
  • Functional Divergence : While c-rel regulates immune responses via NF-κB pathways, v-rel’s oncogenicity arises from disrupting these pathways through competitive binding .
  • Chemical Analogues : Schiff base rare earth complexes (e.g., La, Ce derivatives) share structural motifs with rel proteins but serve distinct roles in catalysis rather than cellular regulation .

Contradictions and Limitations

  • Localization : Wild-type v-rel localizes to the nucleus in transformed cells, but RHD mutants remain cytoplasmic despite retaining partial binding to p115/p124 . This suggests nuclear translocation requires intact RHD-p36 interactions.

Research Implications

  • Small molecules disrupting v-rel–p36 binding could mitigate oncogenicity .
  • Diagnostic Applications: PCR-based detection of rel genes (e.g., in avian pox viruses) demonstrates utility in tracking pathogenic strains, though cross-species relevance is unclear .

Q & A

Q. What analytical methods are essential for confirming the molecular structure of Pacificin L(rel)?

To determine the molecular structure, employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to elucidate connectivity and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of crystal structure, if single crystals are obtainable .
  • Infrared (IR) Spectroscopy : Identifies functional groups and hydrogen bonding patterns . Note: Cross-validate results with literature data for known analogs to resolve ambiguities .

Q. How should researchers design experiments to synthesize Pacificin L(rel) with high purity?

  • Stepwise Optimization : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst).
  • Purification : Employ column chromatography (normal/reverse-phase) or preparative HPLC, monitoring purity via TLC or HPLC-UV .
  • Characterization : Validate purity (>95%) using HPLC coupled with evaporative light scattering detection (ELSD) or quantitative NMR (qNMR) . Reference: Follow protocols from peer-reviewed syntheses of structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in Pacificin L(rel)’s reported bioactivity across studies?

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations) .
  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions to quantify potency variability .
  • Confounding Variables : Control for batch-to-batch purity differences, solvent effects, and cellular uptake mechanisms . Example: If Study A reports cytotoxicity absent in Study B, verify apoptosis markers (e.g., caspase-3 activation) across both setups .

Q. What strategies optimize Pacificin L(rel)’s stability in physiological conditions for in vivo studies?

  • Degradation Profiling : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify degradation products .
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce hydrolysis .
  • Pharmacokinetic (PK) Studies : Monitor plasma half-life (t½) and bioavailability via LC-MS/MS in animal models . Key Consideration: Validate stability under assay-specific conditions (e.g., buffer pH, temperature) .

Q. How can computational methods predict Pacificin L(rel)’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes to proteins (e.g., kinases, GPCRs) .
  • MD Simulations : Run 100+ ns molecular dynamics simulations to assess binding stability and conformational changes .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors . Validation: Compare predictions with experimental IC50 data from enzyme inhibition assays .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing Pacificin L(rel)’s dose-dependent effects?

  • Nonlinear Regression : Fit data to sigmoidal (Hill) models using GraphPad Prism or R packages (e.g., drc) .
  • Error Propagation : Calculate confidence intervals for EC50 using bootstrap resampling .
  • Outlier Detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points . Reporting: Include raw data, curve-fitting parameters, and goodness-of-fit metrics (R<sup>2</sup>, RMSE) .

Q. How should researchers address reproducibility issues in Pacificin L(rel)’s synthesis?

  • Detailed Protocols : Document all steps (e.g., reaction time, purification gradients) in supplementary materials .
  • Batch Records : Track reagent lot numbers, storage conditions, and equipment calibration dates .
  • Collaborative Validation : Share samples with independent labs for synthesis replication and analytical cross-checking . Critical Step: Pre-register synthesis protocols on platforms like Zenodo to mitigate selective reporting .

Data Presentation and Reporting

Q. What information must be included in publications to ensure Pacificin L(rel)’s data integrity?

  • Experimental Replicates : Report n ≥ 3 for biological assays and statistical power calculations .
  • Negative Controls : Include vehicle-only and known inhibitor/activator controls in bioactivity studies .
  • Spectra Annotations : Provide full NMR/MS spectra in supplementary data, highlighting key peaks . Ethical Compliance: Disclose funding sources and conflicts of interest in the acknowledgments section .

Q. How can researchers structure discussions to address Pacificin L(rel)’s mechanistic uncertainties?

  • Hypothesis Testing : Propose and prioritize mechanistic models (e.g., allosteric vs. competitive inhibition) .
  • Limitations Section : Acknowledge gaps (e.g., unresolved off-target effects) and suggest follow-up experiments .
  • Comparative Analysis : Contrast findings with structurally analogous compounds to infer structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pacificin L(rel)
Reactant of Route 2
Pacificin L(rel)

試験管内研究製品の免責事項と情報

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